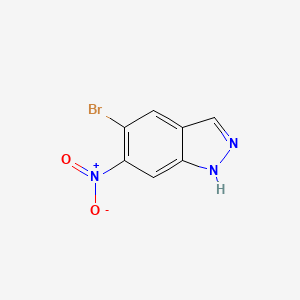

5-Bromo-6-nitro-1H-indazole

説明

BenchChem offers high-quality 5-Bromo-6-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTOIRAMFAFXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650583 | |

| Record name | 5-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71785-49-4 | |

| Record name | 5-Bromo-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71785-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-6-nitro-1H-indazole chemical properties

An In-depth Technical Guide to 5-Bromo-6-nitro-1H-indazole for Advanced Research

Abstract

5-Bromo-6-nitro-1H-indazole is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a versatile bromine handle, makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures. The indazole core itself is recognized as a privileged scaffold, frequently found in a multitude of biologically active compounds, including potent kinase inhibitors.[1][2] This guide offers a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 5-Bromo-6-nitro-1H-indazole, tailored for researchers, chemists, and drug development professionals. We will delve into its spectroscopic signature, explore its key chemical transformations with detailed protocols, and discuss its strategic role in the development of targeted therapeutics.

Core Physicochemical and Structural Properties

5-Bromo-6-nitro-1H-indazole is a crystalline solid at room temperature. The molecule's properties are dominated by the bicyclic aromatic indazole system, which is functionalized with a strong electron-withdrawing nitro group and a halogen atom, bromine, which is an effective participant in cross-coupling reactions.

Table 1: Key Physicochemical Data for 5-Bromo-6-nitro-1H-indazole

| Property | Value | Source |

| IUPAC Name | 5-bromo-6-nitro-1H-indazole | [3] |

| CAS Number | 71785-49-4 | [3] |

| Molecular Formula | C₇H₄BrN₃O₂ | [3] |

| Molecular Weight | 242.03 g/mol | [3] |

| Monoisotopic Mass | 240.94869 Da | [3][4] |

| Appearance | Reported as a powder or crystalline solid | |

| Melting Point | Not consistently reported, requires experimental verification. | |

| XLogP3 | 2.1 | [3] |

| SMILES | C1=C2C=NNC2=CC(=C1Br)[O-] | [3] |

| InChIKey | ATTOIRAMFAFXNA-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

The most direct and common synthesis of 5-Bromo-6-nitro-1H-indazole involves the regioselective nitration of 5-Bromo-1H-indazole. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration or degradation of the starting material.

Workflow for the Synthesis of 5-Bromo-6-nitro-1H-indazole

Caption: Major reactivity pathways for 5-Bromo-6-nitro-1H-indazole.

A. Reduction of the Nitro Group: Gateway to Bioactive Scaffolds

The most critical transformation of this molecule is the reduction of the C6-nitro group to an amine. This yields 5-Bromo-1H-indazol-6-amine, a highly valuable intermediate for constructing kinase inhibitors and other pharmaceutical agents.

Experimental Protocol: Tin(II) Chloride Reduction

Causality: Stannous chloride (SnCl₂) in the presence of concentrated HCl is a classic and effective method for reducing aromatic nitro groups. It is a robust system that tolerates many other functional groups, including the C-Br bond. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic medium.

-

Setup: Suspend 5-Bromo-6-nitro-1H-indazole (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction's completion using TLC (the product amine is typically more polar and UV-active).

-

Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour it onto ice and basify by the slow addition of a saturated aqueous sodium hydroxide or sodium carbonate solution until the pH is > 10. This step neutralizes the acid and precipitates tin salts.

-

Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-1H-indazol-6-amine. Further purification can be achieved via column chromatography if necessary.

B. Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents at this position, enabling extensive structure-activity relationship (SAR) studies.

C. N-H Functionalization

The indazole N-H is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the indazolide anion. This nucleophile can then react with various electrophiles (alkyl halides, acyl chlorides) to afford N1-substituted derivatives. [5][6]This is crucial for modulating the physicochemical properties (e.g., solubility, metabolic stability) of potential drug candidates.

Applications in Drug Discovery

The 5-bromo-6-nitro-1H-indazole scaffold is a precursor to intermediates used in the synthesis of numerous targeted therapies, particularly in oncology. After reduction of the nitro group, the resulting 6-amino-5-bromoindazole core is a common feature in inhibitors of protein kinases, such as those involved in cell signaling pathways critical for cancer cell proliferation.

Caption: Conceptual workflow from building block to a potential API.

Safety and Handling

5-Bromo-6-nitro-1H-indazole must be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. [7]Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [7]* Handling: Avoid creating dust. [7][8]Keep away from strong oxidizing and reducing agents. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.

References

-

5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem. Available from: [Link]

-

6-bromo-5-nitro-1H-indazole | C7H4BrN3O2 | CID 71681986 - PubChem. Available from: [Link]

-

5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem. Available from: [Link]

-

5-bromo-6-nitro-1h-indazole (C7H4BrN3O2) - PubChemLite. Available from: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available from: [Link]

- Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.

-

5-bromo-7-nitro-1H-indazole | C7H4BrN3O2 | CID 1481969 - PubChem. Available from: [Link]

-

MSDS of 4-bromo-6-nitro-1H-indazole - Capot Chemical. Available from: [Link]

- Method for preparing 1H-indazole derivative - Google Patents.

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

1H NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

-

5-Bromo-6-nitro-1H-indazole | CAS#:71785-49-4 - Chemsrc. Available from: [Link]

-

Indazole – Knowledge and References - Taylor & Francis. Available from: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5-bromo-6-nitro-1h-indazole (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 5-Bromo-6-nitro-1H-indazole (CAS: 71785-49-4): A Privileged Scaffold for Kinase Inhibition

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-6-nitro-1H-indazole, a heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. The indazole core is recognized as a privileged scaffold, forming the basis of numerous approved therapeutics, particularly in oncology. This document delves into the physicochemical properties, strategic synthesis, key chemical transformations, and biological applications of 5-Bromo-6-nitro-1H-indazole. We present its role as a potent, ATP-competitive kinase inhibitor and provide detailed, field-proven protocols for its synthesis and subsequent chemical modification. Safety, handling, and spectroscopic characterization are also discussed to provide a holistic resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical building block.

The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The 1H-indazole moiety is a bicyclic aromatic heterocycle that has emerged as a cornerstone in medicinal chemistry, frequently described as a "privileged scaffold."[1] Its structural rigidity, combined with the presence of both hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen) sites, allows it to form key interactions with a multitude of biological targets.[1] This is particularly evident in the field of protein kinase inhibition, where the indazole core expertly mimics the purine ring of ATP, enabling potent and often selective binding to the enzyme's active site.

Several blockbuster drugs, including the kinase inhibitors Axitinib (VEGFR/PDGFR inhibitor) and Pazopanib (VEGFR/c-Kit inhibitor), feature the indazole core, underscoring its clinical and commercial significance.[1] 5-Bromo-6-nitro-1H-indazole represents a particularly strategic starting point for the development of novel therapeutics. The electron-withdrawing nitro group can enhance binding affinity and modulate the pKa of the indazole N-H, while the bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions. This unique substitution pattern makes it an exceptionally valuable intermediate for library synthesis and lead optimization campaigns.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physical characteristics of 5-Bromo-6-nitro-1H-indazole are summarized below.

| Property | Value | Source |

| CAS Number | 71785-49-4 | [2][3][4] |

| Molecular Formula | C₇H₄BrN₃O₂ | [3][4][5] |

| Molecular Weight | 242.03 g/mol | [3][4] |

| IUPAC Name | 5-bromo-6-nitro-1H-indazole | [4] |

| Appearance | Light brown powder/solid | [6] |

| Density | 2.0 ± 0.1 g/cm³ | [2] |

| Boiling Point | 389.6 ± 22.0 °C at 760 mmHg | [2] |

| SMILES | C1=C2C=NNC2=CC(=C1Br)[O-] | [3] |

Predicted Spectroscopic Data

While a dedicated experimental spectrum for this specific compound is not publicly available, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles and data from analogous structures.

| Technique | Expected Features | Rationale |

| ¹H NMR | δ 8.0-8.5 ppm (s, 1H, H4), δ 7.5-8.0 ppm (s, 1H, H7), δ 8.2-8.6 ppm (s, 1H, H3), δ 13.0-14.0 ppm (br s, 1H, NH) | The aromatic protons are deshielded by the electron-withdrawing nitro and bromo groups. The indazole NH proton is typically broad and appears at a high chemical shift.[7] |

| ¹³C NMR | δ 110-150 ppm | Aromatic carbons will appear in this typical range. Carbons directly attached to the nitro and bromo groups will be significantly affected. |

| FT-IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1510-1550 & ~1320-1360 (asymmetric & symmetric NO₂ stretch), ~550-650 (C-Br stretch) | These are characteristic absorption bands for the respective functional groups. The nitro group stretches are particularly strong and diagnostic.[8] |

| Mass Spec (EI) | m/z 241/243 (M⁺, isotopic pattern for Br), fragments corresponding to loss of NO₂ and Br. | The molecular ion peak will show a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br. |

Synthesis and Purification: A Strategic Approach

The synthesis of substituted indazoles often relies on the functionalization of a pre-formed indazole core. A robust and logical approach to 5-Bromo-6-nitro-1H-indazole involves the regioselective nitration of the commercially available 5-bromo-1H-indazole. The existing bromo group is a weakly deactivating, ortho-, para-director. However, in the indazole system, electrophilic substitution is heavily influenced by the fused ring system, with the 6-position being a common site for nitration.

Caption: Proposed workflow for the synthesis of 5-Bromo-6-nitro-1H-indazole.

Detailed Protocol: Synthesis via Nitration

This protocol is a self-validating system. Successful synthesis will yield a product with the expected physical properties (e.g., melting point) and spectroscopic data outlined in Section 2.

Materials:

-

5-bromo-1H-indazole (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 5-bromo-1H-indazole (1.0 eq) to concentrated sulfuric acid (approx. 5 mL per gram of starting material). Stir until a clear solution is obtained, maintaining the temperature at 0-5 °C.

-

Causality: Using concentrated sulfuric acid as a solvent ensures the starting material is fully protonated and dissolved. The low temperature is critical to control the rate of the exothermic nitration reaction and to minimize the formation of unwanted side products.

-

-

Nitrating Mixture Addition: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid in a separate cooled vessel. Add this mixture dropwise to the indazole solution over 30-45 minutes. The internal temperature must be kept below 10 °C throughout the addition.

-

Causality: Pre-mixing the acids generates the highly electrophilic nitronium ion (NO₂⁺). Slow, dropwise addition prevents a dangerous exotherm and allows for regioselective control.

-

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

-

Causality: Quenching the reaction on ice dilutes the acid and causes the organic product, which is insoluble in water, to precipitate out.

-

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).

-

Causality: Washing removes residual acid, which is crucial for the stability of the final product and for the success of the subsequent purification step.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 5-Bromo-6-nitro-1H-indazole. Dry the final product under vacuum.

Key Chemical Reactivity and Applications in Drug Discovery

The true value of 5-Bromo-6-nitro-1H-indazole lies in its dual role as both a biologically active molecule and a versatile chemical intermediate.

The Role in Kinase Inhibitor Discovery

Research has shown that 5-Bromo-6-nitro-1H-indazole is a potent inhibitor of several protein kinases, including Casein Kinase II (CKII), PKA, and MAPK1.[3] The mechanism of inhibition is competitive with respect to ATP and is reversible.[3] This activity is foundational to its utility in drug discovery, demonstrating that the core scaffold is already primed for interaction with the highly conserved ATP binding site of kinases. Furthermore, it has demonstrated antiproliferative effects in prostate cancer cell lines, providing a direct link between its enzymatic inhibition and a cellular phenotype relevant to oncology.[3]

Caption: Competitive inhibition of a kinase by 5-Bromo-6-nitro-1H-indazole.

Synthetic Utility: A Platform for Diversification

The bromo and nitro groups are ideal handles for subsequent chemical modifications, allowing researchers to rapidly build libraries of analogues to explore the structure-activity relationship (SAR).

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine (6-amino-5-bromo-1H-indazole) using standard conditions. This amine is a powerful nucleophile and a key point for introducing diversity, for example, through amide bond formation, sulfonylation, or reductive amination.

-

Cross-Coupling at the Bromo Position: The C-Br bond is a classic substrate for palladium-catalyzed cross-coupling reactions such as Suzuki (to form C-C bonds with boronic acids), Buchwald-Hartwig (to form C-N bonds with amines), and Sonogashira (to form C-C triple bonds with terminal alkynes). This allows for the exploration of deep pockets within the target protein's active site.

-

N-Alkylation/Arylation: The indazole N-H can be alkylated or arylated to block the hydrogen bond donating capability or to introduce new vectors for interaction with the target protein.[9][10]

Detailed Protocol: Reduction to 6-Amino-5-bromo-1H-indazole

Materials:

-

5-Bromo-6-nitro-1H-indazole (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

-

Ethanol or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: To a solution of 5-Bromo-6-nitro-1H-indazole in ethanol, add tin(II) chloride dihydrate.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Causality: SnCl₂ is a classic and reliable chemoselective reducing agent for converting aromatic nitro groups to amines, even in the presence of other reducible groups like aryl halides. The reaction is driven by the transfer of electrons from Sn(II) to the nitro group.

-

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Neutralization: Dilute the residue with ethyl acetate and slowly add saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8) and gas evolution ceases.

-

Causality: The reaction is performed under acidic conditions. Basification is required to deprotonate the newly formed ammonium salt to the free amine and to precipitate tin salts, which can then be removed.

-

-

Extraction & Purification: Filter the mixture through a pad of celite to remove tin salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified further by column chromatography if necessary.

Safety and Handling

Proper handling of 5-Bromo-6-nitro-1H-indazole is essential for laboratory safety. The compound is classified as an irritant and is harmful if swallowed.[4] Nitroaromatic compounds, as a class, should always be handled with care due to their potential for energetic decomposition, although this is primarily a concern for poly-nitrated compounds.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

| STOT SE (Category 3) | H335: May cause respiratory irritation | Warning |

Data sourced from PubChem.[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

5-Bromo-6-nitro-1H-indazole is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its inherent biological activity as a kinase inhibitor, combined with its synthetically versatile functional groups, provides a validated starting point for the development of next-generation therapeutics. Future research will likely focus on leveraging this scaffold to build highly selective inhibitors for novel kinase targets, exploring its potential in other therapeutic areas such as anti-protozoal or anti-bacterial agents[11][12], and developing greener, more efficient synthetic methodologies for its production and derivatization. For medicinal chemists and drug development professionals, 5-Bromo-6-nitro-1H-indazole remains a high-value asset in the ongoing quest for new and effective medicines.

References

- 5-Bromo-6-nitro-1H-indazole | CAS#:71785-49-4 | Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsMwosIJqZPm64dJRbZV2Mb8Y55SsRoELaKoF52hOwdV6_sImUKmcU_hfQDomGl0VKXigUffZ90Do5In1zvfC-dGhBokDd-alZhdRsFgEZmRkImr2tnnPxgUarRrk7jTuFSN3UYKJDSwLyXlMp6HM=]

- 5-Bromo-6-nitro-1H-indazole | 71785-49-4 | WCA78549 - Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkrSJhJMatY3zuY_Fa1KmPleRI3NKayp0FEnKzL9GuGCOKdm8v3OXtZeKG8vIv0SwMunCJZw727dIAU8dEnUK1EI4kFLaocg4pDdArWyICRYE1YTMEjU2OLmWGXvWqRtW9mNCobtT3Iq-cM6Q1zMp9zgntkYqErprAvEBhYAJ5mDhE5RYF]

- 5-broMo-3-chloro-6-nitro-1H-indazole synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzG40I1tHi5LiexIcSQdxBrAdIF0VJYI7MkMYRNHUE6e9v5a6CPDZ88b_pYm_bbWzjTZSM-2N9xdGNL0UW1C7etwXv8UG2oTFc52kXk5DV4Z7vNis1dAPpvPgjiWDe5EOl2V8J2oX-QF064a7jGWqDaaJ2-5_Pa5FkO5ku27_2AerGpN72Gqnv3Ow=]

- 5-BROMO-6-NITRO-1H-INDAZOLE 71785-49-4 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElivIi1bQu1ZSALUi6QbyP9kObUket4q_D8ivXKi07whF3SDuHn2r0BBYAXWUtrFhZh2-VCS1mBAvP5G84l7tvXmtJCqr2M0koOswW4FIZyHBHWJtHlkBnCZDaKoXNvIlus5KcIvEJyoSKZ4P5K3xYpn7IqVFLsztwjUfGxfha3Dh_yVkgSmKHnaQl]

- 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmxjGs07aGmUysS63YE9kCaAD9YFTWwq3upcI0NmZofJUr3wo2OneeKKWPD1NmkqiHEJ-KT2pXJGYwL6RAc6HGbond7dCu-6fN_uPAtaIjnrC2RGq9vZAr8w9TTT7tSCICD8FTUaeCJ01BmY4d]

- 5-BROMO-6-NITRO-1H-INDAZOLE | 71785-49-4 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFafsT1Wr5Z-2Wh3ifz1A4CC8vKQLkL9v7aRg8rUeFjF8IbvQlFKi0SoNI86A7Ptwn38jz3fIDthvYaq3OMFmjRaXtPT0l8NseIKzlwTqg3I-KF1e753DHUFOVQSjXth3d_z59Un4-34hoblFxY4YGoM7ahWCcru3x76Z07_vylyA==]

- 5-Bromo-6-nitro-1H-indazole | 71785-49-4 | C7H4BrN3O2 | Appchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbXehx_nUocSVO-JhbAVbVs-em25uRUtqTJJl2wI-LHlYUwwR2sdowE-quCtIGuljNxJF4V5FWGWt99pw4s-0ImHGMx4Nou_lILRrk66PqAoOvKD1Gejba4Z5RlZ83kM79ACEdO5luO4kZTZa5kR5i5oMbWiJYju1QbvNduXcGTK46zRqi4WDhwt-lePBL332JZb4cpBrcOhmq0uZ3oMRd2ZEpFBXX4-UjsUJXtQto2ZGhbK6-LwYmueermWixAa3DN0nfEkrfqgEImNXXtGribaJzTOBoPX0OvzVadsmFSghXFjFGv19YAGf7BaLMHpI=]

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948753/]

- WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents. [URL: https://patents.google.

- [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/432251/]

- Reaction of 5 and 6 with hydrazine hydrate. - ResearchGate. [URL: https://www.researchgate.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c03031]

- 6-Nitro-1H-indazole - SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds?productName=AC380960050]

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=1h-nmr]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10515159/]

- Indazoles in Drug Discovery - PharmaBlock. [URL: https://www.pharmablock.com/media/wysiwyg/Indazoles_in_Drug_Discovery.pdf]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 5-Bromo-6-nitro-1H-indazole | CAS#:71785-49-4 | Chemsrc [chemsrc.com]

- 3. 5-Bromo-6-nitro-1H-indazole | 71785-49-4 | WCA78549 [biosynth.com]

- 4. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

- 12. [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of 5-Bromo-6-nitro-1H-indazole

An In-depth Technical Guide to 5-Bromo-6-nitro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-6-nitro-1H-indazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of this molecule offers unique opportunities for synthetic elaboration and biological targeting. This document details the compound's physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, discusses its potential applications in drug discovery, outlines critical safety and handling protocols, and provides methods for its analytical characterization. The objective is to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile chemical building block.

Core Physicochemical and Structural Characterization

5-Bromo-6-nitro-1H-indazole is a substituted indazole carrying a bromine atom at the 5-position and a nitro group at the 6-position of its bicyclic aromatic system. These functional groups are critical determinants of its chemical reactivity and potential as a pharmacophore. The molecular weight of 5-Bromo-6-nitro-1H-indazole is 242.03 g/mol .[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-bromo-6-nitro-1H-indazole | PubChem[1] |

| Molecular Formula | C₇H₄BrN₃O₂ | PubChem[1] |

| Molecular Weight | 242.03 g/mol | PubChem[1] |

| CAS Number | 71785-49-4 | PubChem[1] |

| Monoisotopic Mass | 240.94869 Da | PubChem[1] |

| XLogP3-AA | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2][4] |

| Appearance | Light brown to orange solid | Certificate of Analysis[5] |

The presence of both a hydrogen bond donor (the indazole N-H) and multiple acceptor sites (the nitro oxygens and pyrazole nitrogens) suggests its potential for specific, high-affinity interactions with biological targets. The bromine atom provides a valuable synthetic handle for further modification via cross-coupling reactions.

Proposed Synthesis and Mechanistic Considerations

While 5-Bromo-6-nitro-1H-indazole is commercially available, understanding its synthesis is crucial for analogue development and cost-effective scale-up. A logical and efficient synthetic strategy involves the regioselective nitration of a readily available precursor, 5-Bromo-1H-indazole.

Causality of the Synthetic Approach

The chosen pathway leverages fundamental principles of electrophilic aromatic substitution on a heterocyclic system. The indazole ring is electron-rich, but the deactivating effect of the bromine atom and the pyrazole ring's electronics must be considered. Nitration using a standard nitrating mixture (concentrated nitric and sulfuric acids) is a well-established method for introducing a nitro group onto an aromatic ring. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. The regioselectivity, favoring substitution at the C6 position, is dictated by the directing effects of the existing bromine atom and the fused pyrazole ring.

Proposed Experimental Protocol: Nitration of 5-Bromo-1H-indazole

Disclaimer: This protocol is a proposed methodology based on established chemical principles. It must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-Bromo-1H-indazole (1.0 eq).[6][7] Cool the flask in an ice-salt bath to 0 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio, keeping the mixture cooled in an ice bath.

-

Electrophilic Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 5-Bromo-1H-indazole, ensuring the internal temperature does not exceed 5 °C. The reaction is highly exothermic and requires careful monitoring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: The crude 5-Bromo-6-nitro-1H-indazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The HPLC purity should be ≥98%.[5]

Caption: Proposed synthetic workflow for 5-Bromo-6-nitro-1H-indazole.

Applications in Medicinal Chemistry and Drug Discovery

The indazole core is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its ability to mimic purine bases and engage in critical hydrogen bonding interactions with various enzyme active sites.[8] The specific functionalization of 5-Bromo-6-nitro-1H-indazole makes it a highly valuable intermediate for building libraries of potential therapeutic agents.

The Indazole Scaffold as a Bio-active Motif

Indazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[8][9] This broad applicability stems from the scaffold's rigid, planar structure and its capacity for diverse chemical modifications.

Strategic Roles of the Bromo and Nitro Substituents

The substituents on the indazole ring are not mere decorations; they are strategic tools for modulating pharmacological properties:

-

The Nitro Group (at C6):

-

Electronic Modulation: As a potent electron-withdrawing group, it significantly alters the electronic landscape of the aromatic system, influencing pKa and binding affinities.

-

Synthetic Handle: The nitro group is readily reduced to an amine (NH₂). This resulting aniline derivative is a crucial precursor for forming amides, sulfonamides, and ureas, enabling extensive Structure-Activity Relationship (SAR) studies.[10]

-

-

The Bromo Group (at C5):

-

Lipophilicity and Sterics: The bromine atom increases lipophilicity, which can enhance membrane permeability. Its size can provide beneficial steric interactions within a binding pocket.

-

Cross-Coupling Chemistry: It serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the direct attachment of diverse aryl, heteroaryl, or alkyl groups, providing a powerful vector for molecular complexity and targeted design.

-

Caption: Strategic functionalization points of 5-Bromo-6-nitro-1H-indazole.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 5-Bromo-6-nitro-1H-indazole is an irritant and is harmful if swallowed.[1] All handling must be conducted in a well-ventilated fume hood by personnel wearing appropriate Personal Protective Equipment (PPE).

Hazard Identification (GHS Classification)

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[1] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | PubChem[1] |

Recommended Handling and PPE Protocol

-

Engineering Controls: Use only in a chemical fume hood with adequate exhaust ventilation.[11]

-

Personal Protective Equipment:

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow entry into drains or waterways.

Conclusion

5-Bromo-6-nitro-1H-indazole is more than a chemical with a defined molecular weight; it is a strategic tool for innovation in drug discovery. Its unique combination of a privileged indazole scaffold and orthogonally reactive functional groups provides a robust platform for the synthesis of novel molecular entities. This guide has provided the core knowledge base—from its fundamental properties and logical synthesis to its potential applications and critical safety protocols—to empower researchers to leverage this compound in their pursuit of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27274687, 5-Bromo-6-nitro-1H-indazole. PubChem. Retrieved January 12, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1481969, 5-bromo-7-nitro-1H-indazole. PubChem. Retrieved January 12, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71681986, 6-bromo-5-nitro-1H-indazole. PubChem. Retrieved January 12, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 761929, 5-bromo-1H-indazole. PubChem. Retrieved January 12, 2026, from [Link].

-

PubChemLite (n.d.). 5-bromo-6-nitro-1h-indazole (C7H4BrN3O2). Retrieved January 12, 2026, from [Link].

-

CP Lab Safety (n.d.). 5-Bromo-1-methyl-7-nitro-1h-indazole, 98% Purity, C8H6BrN3O2, 100 mg. Retrieved January 12, 2026, from [Link].

- Google Patents (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Glycogen Bioscience (n.d.). 5-bromo-7-nitro-1H-indazole. Retrieved January 12, 2026, from [Link].

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link].

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved January 12, 2026, from [Link].

-

National Institutes of Health (NIH) (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved January 12, 2026, from [Link].

-

Taylor & Francis Online (n.d.). Indazole – Knowledge and References. Retrieved January 12, 2026, from [Link].

Sources

- 1. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-bromo-7-nitro-1H-indazole | C7H4BrN3O2 | CID 1481969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-bromo-5-nitro-1H-indazole | C7H4BrN3O2 | CID 71681986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. file.leyan.com [file.leyan.com]

- 6. 5-ブロモ-1H-インダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-6-nitro-1H-indazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-modal framework for the unequivocal structure elucidation of 5-Bromo-6-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities.[1][2] Accurate structural determination of its derivatives is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. This document moves beyond a simple listing of techniques, delving into the causal logic behind the experimental workflow. We present an integrated approach combining mass spectrometry, advanced one- and two-dimensional nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Indazole Core and the Question of Isomerism

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that serve as bioisosteres of indoles and phenols, offering unique properties for drug design, including the ability to act as both hydrogen bond donors and acceptors.[2] The introduction of substituents, such as a bromine atom and a nitro group, creates a landscape of potential positional isomers. For a bromo-nitro-1H-indazole, several constitutional isomers are possible, including 5-Bromo-6-nitro-1H-indazole, 6-Bromo-5-nitro-1H-indazole[3], and 3-Bromo-5-nitro-1H-indazole[4]. Misidentification of the specific isomer can lead to flawed SAR studies and wasted resources.

The primary objective of this guide is to establish a definitive analytical workflow to confirm the molecular structure as precisely 5-Bromo-6-nitro-1H-indazole (Figure 1), differentiating it from all other possible isomers.

Figure 1: Chemical Structure of 5-Bromo-6-nitro-1H-indazole

-

Molecular Formula: C₇H₄BrN₃O₂[5]

-

Molecular Weight: 242.03 g/mol [5]

-

Monoisotopic Mass: 240.94869 Da[5]

The Analytical Strategy: A Synergistic Workflow

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Elemental Formula

The first step is to verify the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.[8]

Causality: We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion, which is essential for accurate mass determination.[7]

Expected HRMS Data

The most critical diagnostic feature is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[9] This results in a characteristic "M+2" peak in the mass spectrum, where two signals of almost equal intensity are observed, separated by two mass-to-charge units (m/z).[9] This pattern is a definitive indicator of the presence of a single bromine atom.

Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural clues. For nitroaromatic compounds, characteristic neutral losses of •NO, •NO₂, HNO, and HNO₂ are common.[10][11]

| Parameter | Expected Value | Significance |

| Monoisotopic Mass | 240.94869 Da | Confirms the elemental formula C₇H₄BrN₃O₂.[5] |

| [M+H]⁺ Ion | ~241.9560 Da | Protonated molecular ion observed in positive ESI mode.[12] |

| [M-H]⁻ Ion | ~239.9414 Da | Deprotonated molecular ion observed in negative ESI mode.[12] |

| Isotopic Pattern | M⁺ and M+2 peaks in ~1:1 ratio | Confirms the presence of one bromine atom.[9] |

| MS/MS Fragments | Losses corresponding to NO₂, HBr, etc. | Supports the presence of nitro and bromo functional groups.[10][13] |

NMR Spectroscopy: Assembling the Molecular Framework

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. This is the most powerful technique for distinguishing between positional isomers.[14]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of distinct protons, their chemical environment, and their proximity to other protons. For 5-Bromo-6-nitro-1H-indazole, we anticipate four signals: one for the N-H proton and three for the aromatic protons.

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), due to hydrogen bonding and exchange.

-

Aromatic Protons: The substituents strongly influence the chemical shifts. The electron-withdrawing nitro group at C-6 will significantly deshield the adjacent proton at C-7. The bromine at C-5 will deshield the proton at C-4. The proton at C-3 on the pyrazole ring will also appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The proposed structure has seven carbon atoms, and we expect to see seven distinct signals. The carbons directly attached to the electronegative bromine (C-5) and nitro group (C-6) will be significantly deshielded and shifted downfield.[15]

2D NMR: The Definitive Connectivity Map

Two-dimensional NMR experiments are essential for establishing the final bond connectivity.

-

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates each proton with the carbon atom to which it is directly attached.[16] It allows for the unambiguous assignment of protonated carbons, distinguishing them from quaternary (non-protonated) carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full structure. It reveals correlations between protons and carbons that are two or three bonds away.[17] For 5-Bromo-6-nitro-1H-indazole, the following key HMBC correlations would provide conclusive proof of the substitution pattern:

-

The proton at H-4 should show a long-range correlation to the bromo-substituted carbon at C-5 and the nitro-substituted carbon at C-6 .

-

The proton at H-7 should correlate to the nitro-substituted carbon at C-6 and the bromo-substituted carbon at C-5 .

-

The proton at H-3 will show correlations to the bridgehead carbons C-3a and C-7a .

-

Caption: Key HMBC correlations confirming the 5-Bromo-6-nitro arrangement.

Predicted NMR Data Summary

| Position | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) | Key HMBC Correlations (from Proton) |

| 3 | ~8.2 (s, 1H) | ~135 | C-3a, C-7a |

| 3a | - | ~122 | - |

| 4 | ~7.8 (s, 1H) | ~125 | C-3a, C-5, C-6, C-7a |

| 5 | - | ~115 | - |

| 6 | - | ~145 | - |

| 7 | ~8.5 (s, 1H) | ~118 | C-3a, C-5, C-6 |

| 7a | - | ~140 | - |

| N-H | >13 (br s, 1H) | - | C-3, C-7a |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

X-ray Crystallography: The Gold Standard

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[18] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.[19]

Causality: This method is considered the gold standard because it is not an interpretive or correlative technique like spectroscopy, but a direct measurement of atomic positions. It resolves any remaining ambiguity about isomerism, conformation, and intermolecular interactions in the solid state.[18][20] The successful growth of a high-quality single crystal is the primary experimental hurdle.

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography (LC) system.

-

LC Method: Inject 1-5 µL of the sample onto a C18 column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) over 5-10 minutes.

-

MS Acquisition: Acquire data in both positive and negative ESI modes. Perform a full scan from m/z 100-500.

-

Data Analysis: Extract the accurate mass of the parent ion and compare it to the theoretical mass calculated for C₇H₄BrN₃O₂. Analyze the isotopic pattern for the characteristic 1:1 M⁺/M+2 signature of bromine.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire with proton decoupling, a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.

-

-

2D Spectra Acquisition:

-

HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the ¹JCH coupling constant to ~165 Hz.

-

HMBC: Use a gradient-selected HMBC pulse sequence. Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe 2- and 3-bond correlations.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Analyze the 1D spectra and use the 2D spectra to build the connectivity map.

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step. Techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Screen a variety of solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof).[19]

-

Data Collection: Select a high-quality, defect-free crystal and mount it on a goniometer head. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[19]

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods to obtain an initial electron density map. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[19]

Conclusion

References

- Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central.

- Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.

- What Is Small Molecule Crystal Structure Analysis?. Rigaku.

- 5-broMo-3-chloro-6-nitro-1H-indazole synthesis. ChemicalBook.

- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon.

- Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate.

- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem.

- Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate.

- 5-Bromo-6-nitro-1H-indazole. PubChem.

- Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Semantic Scholar.

- Synthesis routes of 5-bromo-1H-indazole. Benchchem.

- 5-bromo-6-nitro-1h-indazole (C7H4BrN3O2). PubChemLite.

- Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.

- The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.

- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.

- 6-bromo-5-nitro-1H-indazole. PubChem.

- Method for preparing 1H-indazole derivative. Google Patents.

- 6-Bromo-5-nitro-1H-indazole. BLD Pharm.

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate.

- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC.

- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- 5-Bromo-1H-indazole 97 53857-57-1. Sigma-Aldrich.

- Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. MDPI.

- (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S). ResearchGate.

- 5-Bromo-6-methyl-1H-indazole. Sigma-Aldrich.

- Certificate of Analysis: 6-Bromo-5-nitro-1H-indazole. Leyan.

- Indazole – Knowledge and References. Taylor & Francis.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.

- 13C NMR Chemical Shifts. Organic Chemistry Data.

- Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM.

- Indazoles in Drug Discovery. PharmaBlock.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. ResearchGate.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 6-bromo-5-nitro-1H-indazole | C7H4BrN3O2 | CID 71681986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 5. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pittcon.org [pittcon.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PubChemLite - 5-bromo-6-nitro-1h-indazole (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 13. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. rigaku.com [rigaku.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic Data for 5-Bromo-6-nitro-1H-indazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 5-Bromo-6-nitro-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. While direct experimental data for this specific molecule is not widely published, this guide offers a robust framework for its identification and characterization based on analogous compounds and foundational spectroscopic theory.

Molecular Structure and Spectroscopic Overview

5-Bromo-6-nitro-1H-indazole is a substituted indazole with the chemical formula C₇H₄BrN₃O₂.[1] The structural confirmation of this molecule relies on a synergistic application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique insights into the molecular architecture, functional groups, and electronic properties of the compound.

Below is a diagram illustrating the molecular structure and the numbering of the atoms, which will be referenced throughout this guide.

Caption: Molecular structure of 5-Bromo-6-nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2] For 5-Bromo-6-nitro-1H-indazole, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the four protons in the molecule: the N-H proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| 1-H (NH) | 13.0 - 14.0 | Broad Singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| 3-H | ~8.3 | Singlet | - | This proton is adjacent to the pyrazole nitrogen and is expected to be downfield. |

| 4-H | ~8.5 | Singlet | - | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. |

| 7-H | ~7.9 | Singlet | - | This proton is in a less deshielded environment compared to 4-H. |

Note: These are estimated values and can vary based on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the substitution pattern, all seven carbons of the indazole core are expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~135 | The chemical shift is typical for a carbon in a pyrazole ring. |

| C3a | ~120 | This is a bridgehead carbon. |

| C4 | ~115 | Shielded relative to other aromatic carbons. |

| C5 | ~118 | The carbon bearing the bromine atom; the heavy atom effect may influence its chemical shift. |

| C6 | ~145 | The carbon attached to the nitro group will be significantly deshielded. |

| C7 | ~122 | Aromatic carbon. |

| C7a | ~140 | Bridgehead carbon adjacent to a nitrogen atom. |

Note: These are estimated values based on data for substituted indazoles and related heterocyclic compounds.[4][5]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-6-nitro-1H-indazole in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 5-Bromo-6-nitro-1H-indazole, the key vibrational modes will be those of the N-H, C=C, C-N, N=O, and C-Br bonds.

Table 3: Predicted IR Absorption Bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-3400 | Medium, Broad | N-H stretch | Characteristic of the N-H bond in the indazole ring. |

| 1550-1475 | Strong | Asymmetric NO₂ stretch | Aromatic nitro groups exhibit a strong absorption in this region.[7] |

| 1360-1290 | Strong | Symmetric NO₂ stretch | This is the complementary strong band for the nitro group.[7] |

| 1620-1580 | Medium | C=C aromatic stretch | Characteristic of the aromatic ring system.[8][9] |

| 1100-1000 | Medium-Strong | C-Br stretch | The carbon-bromine bond vibration typically appears in this region. |

| 800-900 | Strong | C-H out-of-plane bend | The substitution pattern on the aromatic ring influences the exact position of these bands.[10] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11]

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed at m/z corresponding to the molecular weight of the compound (C₇H₄BrN₃O₂). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, M⁺ and M+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[12] The calculated monoisotopic mass is approximately 240.95 Da.[1]

-

Fragmentation Pattern: The fragmentation of nitroaromatic and halogenated compounds can be complex.[13] Key expected fragmentation pathways include:

-

Loss of NO₂ (m/z - 46)

-

Loss of NO (m/z - 30)

-

Loss of Br (m/z - 79/81)

-

Cleavage of the indazole ring.

-

Caption: Simplified potential fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum, ensuring to capture the expected m/z range. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, further confirming the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic and conjugated systems, such as the one in 5-Bromo-6-nitro-1H-indazole, typically exhibit characteristic absorption bands.

Predicted UV-Vis Absorption

The UV-Vis spectrum is expected to show absorptions characteristic of the substituted indazole ring system. The presence of the nitro group, a strong chromophore, will likely result in absorption bands at longer wavelengths (bathochromic shift) compared to unsubstituted indazole.[14]

Table 4: Predicted UV-Vis Absorption Maxima (λ_max).

| Predicted λ_max (nm) | Solvent | Electronic Transition |

| ~220-240 | Methanol or Ethanol | π → π |

| ~280-320 | Methanol or Ethanol | π → π and n → π* |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of 5-Bromo-6-nitro-1H-indazole. By combining the insights from NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently determine the structure and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectroscopic data.

References

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 13(4), 867–885. [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Elguero, J., et al. (2002). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 67(16), 5549-5559. [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). High resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. azooptics.com [azooptics.com]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

1H NMR spectrum of 5-Bromo-6-nitro-1H-indazole

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-6-nitro-1H-indazole

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document serves as a key resource for researchers, scientists, and drug development professionals, offering an in-depth examination of proton chemical shifts, signal multiplicities, and the underlying electronic effects governing the spectral features. The guide includes a detailed experimental protocol for sample preparation and data acquisition, a visual representation of the molecular structure and its electronic influences, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Structural Elucidation of a Substituted Indazole

5-Bromo-6-nitro-1H-indazole is a substituted indazole derivative. The indazole core is a prominent scaffold in numerous pharmacologically active compounds, making the unambiguous structural confirmation of its derivatives a critical step in chemical synthesis and drug discovery.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the structural elucidation of organic molecules in solution, providing precise information about the chemical environment of each proton.[2][3]

The ¹H NMR spectrum of 5-Bromo-6-nitro-1H-indazole is dictated by the unique electronic landscape of the molecule. The presence of two strong electron-withdrawing groups—a nitro group (-NO2) at the C6 position and a bromine atom (-Br) at the C5 position—creates a highly deshielded aromatic system. Understanding these substituent effects is paramount to accurately interpreting the spectrum and confirming the compound's identity.

Predicted ¹H NMR Spectral Analysis

While experimental spectra for this specific compound are not widely published, a robust and accurate prediction can be synthesized from foundational NMR principles and data from analogous substituted indazoles.[4][5] The analysis focuses on four distinct proton environments: the N-H proton of the pyrazole ring (H1), and the three aromatic protons on the indazole core (H3, H4, and H7).

Chemical Environment and Expected Chemical Shifts

The chemical shift (δ) of each proton is primarily influenced by the electron density of its local environment. Electronegative atoms and electron-withdrawing groups decrease electron density, "deshielding" the proton from the external magnetic field and shifting its signal downfield (to a higher ppm value).[6]

-

N-H Proton (H1): The proton attached to the nitrogen of the pyrazole ring is acidic and subject to hydrogen bonding with the solvent or other molecules. Consequently, it is expected to appear as a very broad singlet significantly downfield, typically in the range of δ 11.0 - 14.0 ppm. The exact position and broadness can be highly dependent on the solvent and sample concentration.[5]

-